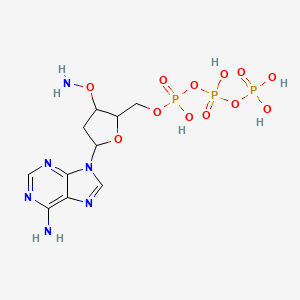
3'-O-Amino-2'-deoxyadenosine 5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-O-Amino-2’-deoxyadenosine 5’-triphosphate is a nucleotide derivative that plays a crucial role in various biochemical assays and experiments. It is particularly significant in the study of DNA replication, repair, and modification processes. This compound is widely utilized in the field of biomedicine due to its unique molecular structure.
Preparation Methods
The preparation of 3’-O-Amino-2’-deoxyadenosine 5’-triphosphate involves several synthetic routes and reaction conditions. One method includes protecting a specific group, converting another group, reacting with a specific chemical, deprotecting another group, converting another group, and treating with a specific chemical . Industrial production methods focus on reducing contamination by converting 3’- (N-acetone-oxime)-2’-deoxynucleoside triphosphate to 3’-O-amino-2’-deoxynucleoside triphosphate by treatment with an aryl-oxyamine .
Chemical Reactions Analysis
3’-O-Amino-2’-deoxyadenosine 5’-triphosphate undergoes various types of chemical reactions, including substitution and modification reactions. Common reagents and conditions used in these reactions include aryl-oxyamine for conversion processes . The major products formed from these reactions are modified nucleotides that are essential for biochemical assays and experiments.
Scientific Research Applications
3’-O-Amino-2’-deoxyadenosine 5’-triphosphate is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. It is employed in drug development, DNA sequencing, and targeted therapies for diseases such as cancer and genetic disorders. Its unique molecular structure makes it a valuable tool in the study of DNA replication, repair, and modification processes.
Mechanism of Action
The mechanism of action of 3’-O-Amino-2’-deoxyadenosine 5’-triphosphate involves its role as a substrate for DNA polymerase during DNA synthesis. It provides the necessary energy to drive reactions that synthesize new DNA . The compound’s inability to extend from a dideoxy nucleotide causes chain termination, which is useful in antiviral research and various biotechnology applications .
Comparison with Similar Compounds
3’-O-Amino-2’-deoxyadenosine 5’-triphosphate can be compared with similar compounds such as 2’,3’-Dideoxyadenosine 5’-triphosphate (ddATP) and 2-Amino-2’-deoxyadenosine 5’-triphosphate. While ddATP is a sugar-modified nucleoside triphosphate that results in chain termination , 2-Amino-2’-deoxyadenosine 5’-triphosphate stabilizes the DNA duplex by forming three intramolecular hydrogen bonds with thymine . The uniqueness of 3’-O-Amino-2’-deoxyadenosine 5’-triphosphate lies in its specific applications in DNA replication, repair, and modification processes.
Similar Compounds
Properties
Molecular Formula |
C10H17N6O12P3 |
|---|---|
Molecular Weight |
506.20 g/mol |
IUPAC Name |
[[3-aminooxy-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O12P3/c11-9-8-10(14-3-13-9)16(4-15-8)7-1-5(26-12)6(25-7)2-24-30(20,21)28-31(22,23)27-29(17,18)19/h3-7H,1-2,12H2,(H,20,21)(H,22,23)(H2,11,13,14)(H2,17,18,19) |
InChI Key |
JRWRMKPKCJGCKT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2-bromo-4-chlorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B12102965.png)
![5-(3,4-Dimethoxyphenyl)-6,7-bis(methoxymethyl)-5,6,7,8-tetrahydrobenzo[f][1,3]benzodioxole](/img/structure/B12102972.png)


![2-Bromo-2-methylpropanoic acid--2,2'-[oxybis(methylene)]bis[2-(hydroxymethyl)propane-1,3-diol] (6/1)](/img/structure/B12102991.png)







![1H-Azepine-1-carboxylic acid, 3-[(2-amino-6-chlorophenyl)amino]hexahydro-, 1,1-dimethylethyl ester, (3R)-](/img/structure/B12103027.png)

